

5-Methylisoxazole-3-carboxylic Acid: A Versatile Heterocyclic Building Block in Organic Synthesis

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Compound of Interest

Compound Name: 5-Methylisoxazole-3-carboxylic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylisoxazole-3-carboxylic acid is a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, including the isoxazole core and the reactive carboxylic acid functionality, make it a valuable precursor for the synthesis of a diverse array of complex molecules and pharmacologically active compounds. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of **5-methylisoxazole-3-carboxylic acid**, with a particular focus on its role in the development of targeted therapeutics such as Raf kinase inhibitors. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are presented to facilitate its practical application in a research and development setting.

Introduction

Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a significant number of approved drugs containing at least one heterocyclic ring. Among these, the isoxazole moiety has garnered considerable attention due to its presence in numerous biologically active molecules. **5-Methylisoxazole-3-carboxylic acid** (IUPAC name: 5-methyl-1,2-oxazole-3-carboxylic acid) is a bifunctional molecule that serves as a readily available and

highly versatile starting material.[1] The isoxazole ring can act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule, while the carboxylic acid handle allows for a wide range of chemical transformations, including esterification, amidation, and participation in multicomponent reactions.[1][2]

This technical guide will delve into the synthetic utility of **5-methylisoxazole-3-carboxylic acid**, providing researchers with the necessary information to effectively utilize this building block in their synthetic endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective use in synthesis. The key properties of **5-methylisoxazole-3-carboxylic acid** are summarized below.

Property	Value	Reference
Molecular Formula	C ₅ H ₅ NO ₃	[3]
Molecular Weight	127.10 g/mol	[3]
Appearance	White to off-white solid	[4]
Melting Point	106-110 °C	[3]
Solubility	Soluble in many organic solvents.[1] Slightly soluble in DMSO and Methanol.	[4]
pKa	3.46 ± 0.10 (Predicted)	[4]

Table 1: Physicochemical Properties of **5-Methylisoxazole-3-carboxylic Acid**

The spectroscopic data provides confirmation of the structure of **5-methylisoxazole-3-carboxylic acid**.

Technique	Data	Reference
¹ H NMR (DMSO-d ₆)	δ 2.3 (s, 3H, CH ₃), 6.6 (s, 1H, CH), 7.0 (s, 1H, COOH)	[4]
IR (KBr, cm ⁻¹)	3149 (O-H stretch), 1655.35 (C=O stretch)	[4]

Table 2: Spectroscopic Data for **5-Methylisoxazole-3-carboxylic Acid**

Synthesis of 5-Methylisoxazole-3-carboxylic Acid

Several synthetic routes to **5-methylisoxazole-3-carboxylic acid** have been reported, with the most common methods involving cycloaddition and heterocyclization reactions.[1]

Synthesis via Cycloaddition

A prevalent method for constructing the isoxazole ring is through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1]

Synthesis via Heterocyclization of a 1,3-Dicarbonyl Compound

A widely used and efficient laboratory-scale synthesis involves the condensation of a β-ketoester, such as ethyl 2,4-dioxovalerate, with hydroxylamine.[4] The resulting ethyl 5-methylisoxazole-3-carboxylate is then hydrolyzed to afford the desired carboxylic acid.

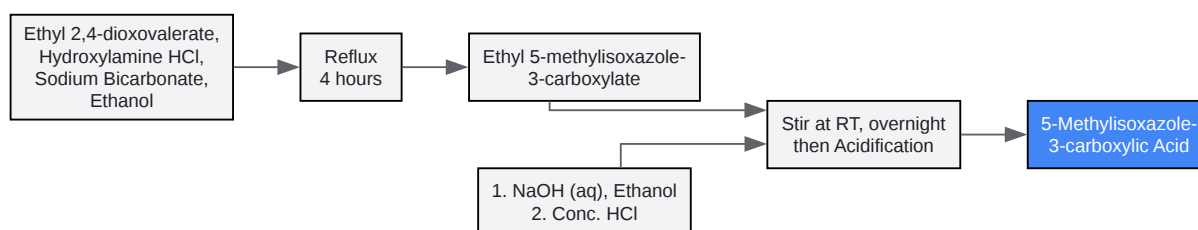
Step 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

- To a 500 mL round-bottomed flask, add ethanol (107 mL), followed by sodium bicarbonate (13.2 g, 0.157 mol), hydroxylamine hydrochloride (10.91 g, 0.157 mol), and ethyl 2,4-dioxovalerate (25 g, 0.157 mol).[4]
- Heat the reaction mixture to reflux and maintain for 4 hours.[4]
- After completion, cool the reaction mixture and collect the precipitate by filtration.

- Concentrate the filtrate under vacuum to yield the crude ethyl 5-methylisoxazole-3-carboxylate.

Step 2: Hydrolysis to **5-Methylisoxazole-3-carboxylic Acid**

- Dissolve the crude ester in ethanol (53.5 mL).[4]
- Slowly add a 10% aqueous solution of sodium hydroxide (59 mL) to the solution.[4]
- Stir the reaction mixture at room temperature overnight.[4]
- Remove the ethanol by evaporation under reduced pressure.
- Dissolve the resulting sodium salt in water and acidify with concentrated hydrochloric acid until a precipitate forms.[4]
- Collect the solid by filtration and recrystallize from ethyl acetate to obtain **5-methylisoxazole-3-carboxylic acid** as a white crystalline product.[4]
- Yield: 79%.[4]
- Melting Point: 172-174 °C.[4]



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Synthetic Workflow for **5-Methylisoxazole-3-carboxylic Acid**

Key Reactions of **5-Methylisoxazole-3-carboxylic Acid**

The carboxylic acid functionality of **5-methylisoxazole-3-carboxylic acid** allows for a variety of subsequent transformations, making it a valuable intermediate in multistep syntheses.

Esterification

The formation of esters from **5-methylisoxazole-3-carboxylic acid** is a common transformation, often achieved through Fischer esterification.

- In a round-bottomed flask, dissolve **5-methylisoxazole-3-carboxylic acid** (1.0 eq) in an excess of methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
- Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
- After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with ethyl acetate (3 x volume of the reaction mixture).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude methyl 5-methylisoxazole-3-carboxylate.
- Purify the product by column chromatography on silica gel if necessary.

Product	¹ H NMR (CDCl ₃ , 300 MHz)	¹³ C NMR (CDCl ₃ , 75 MHz)	Yield	Reference
Methyl 5-methylisoxazole-3-carboxylate	δ 6.36 (s, 1H), 4.37 (q, 2H), 2.44 (s, 3H), 1.35 (t, 3H) (for ethyl ester)	δ 171.0, 161.5, 157.0, 103.0, 62.0, 14.0, 12.0 (for ethyl ester)	~57% (for ethyl ester)	[5]

Table 3: Spectroscopic Data and Yield for Ethyl 5-methylisoxazole-3-carboxylate

Amide Bond Formation

The conversion of the carboxylic acid to an amide is a crucial step in the synthesis of many biologically active molecules. This can be achieved by first converting the carboxylic acid to an acid chloride, followed by reaction with an amine, or by using modern peptide coupling reagents.

- Suspend **5-methylisoxazole-3-carboxylic acid** (1.0 eq) in thionyl chloride (excess) and add a catalytic amount of DMF.
- Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.
- Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-methylisoxazole-3-carbonyl chloride.
- Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF).
- Cool the solution to 0 °C and add the desired amine (1.1 eq) and a base such as triethylamine (1.2 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 12 hours.[\[5\]](#)
- Quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude amide, which can be purified by recrystallization or column chromatography.

Product	Melting Point	¹ H NMR (MeOD, 400 MHz)	¹³ C NMR (MeOD, 100 MHz)	Yield	Reference
5-Methylisoxazole-3-carboxamide	166-168 °C	2.36 (s, 3H), 6.40 (s, 1H)	168.3, 169.5, 150.0, 100.5, 12.4	Good	[5]

Table 4: Physical and Spectroscopic Data for 5-Methylisoxazole-3-carboxamide

Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

5-Methylisoxazole-3-carboxylic acid can be derivatized to participate in click chemistry reactions. For instance, the carboxylic acid can be coupled to a molecule containing an azide or an alkyne, which can then undergo a CuAAC reaction.

This protocol is a general illustration of how a derivative of **5-methylisoxazole-3-carboxylic acid** could be used in a click reaction.

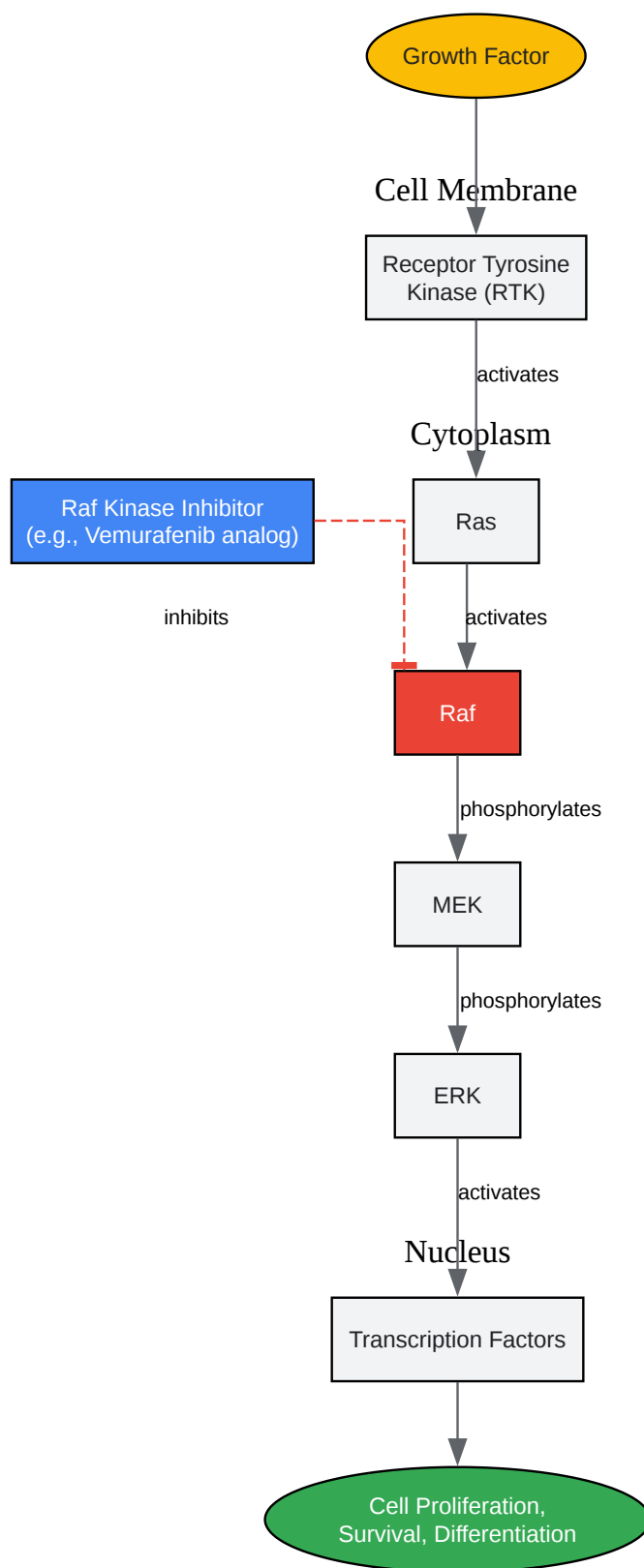
- Synthesis of an Alkyne-Functionalized Amide: Synthesize an amide from **5-methylisoxazole-3-carboxylic acid** and propargylamine using the amidation protocol described above.
- CuAAC Reaction:
 - In a reaction vial, dissolve the alkyne-functionalized 5-methylisoxazole-3-carboxamide (1.0 eq) and an organic azide (1.0 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water).
 - Add a solution of copper(II) sulfate pentahydrate (0.05 eq) in water.
 - Add a solution of sodium ascorbate (0.1 eq) in water to reduce Cu(II) to the active Cu(I) species.
 - Stir the reaction mixture at room temperature for 12-24 hours.
 - Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the resulting triazole product by column chromatography.

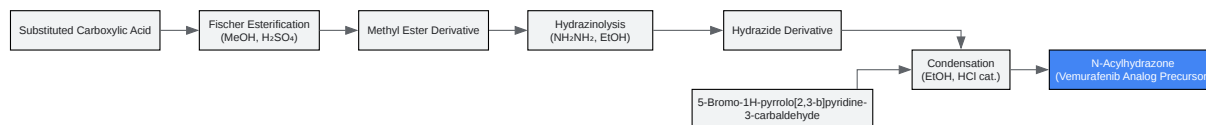
Application in Drug Discovery: Synthesis of Raf Kinase Inhibitors

A significant application of **5-methylisoxazole-3-carboxylic acid** is in the synthesis of Raf kinase inhibitors, which are a class of targeted cancer therapeutics.^[1] The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.^[6]

The Ras-Raf-MEK-ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a cascade of protein kinases that transduce signals from cell surface receptors to the nucleus, leading to changes in gene expression that promote cell growth, differentiation, and survival. Mutations in genes encoding proteins in this pathway, particularly BRAF, are common in melanoma and other cancers.^[6]





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